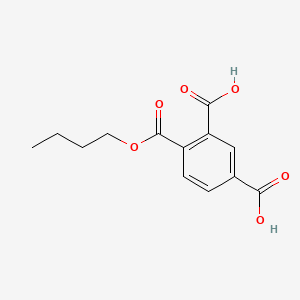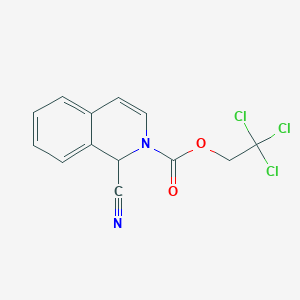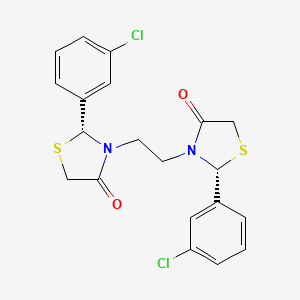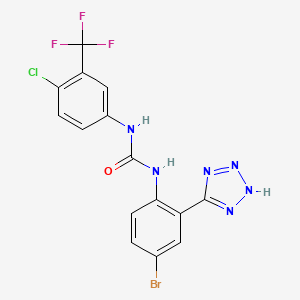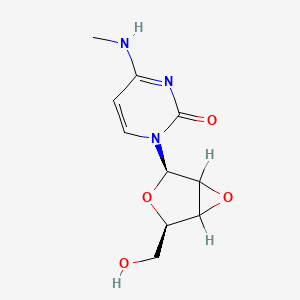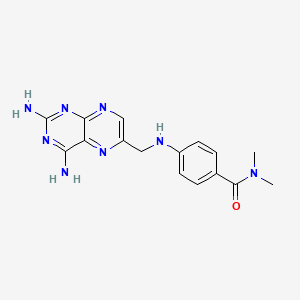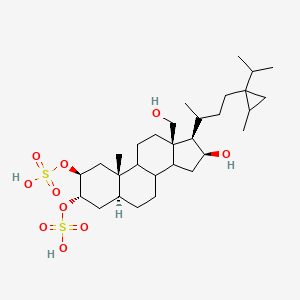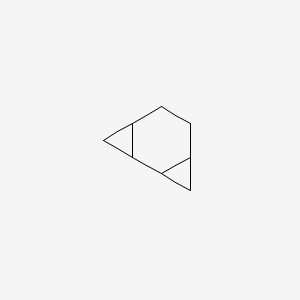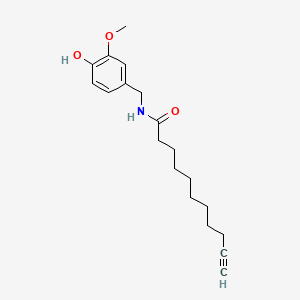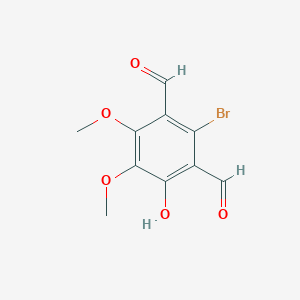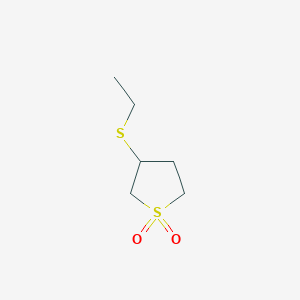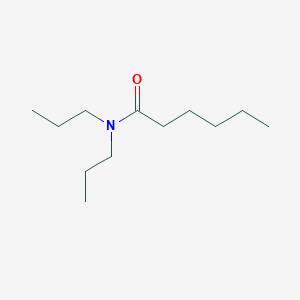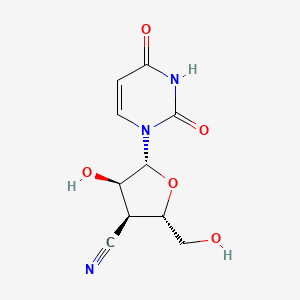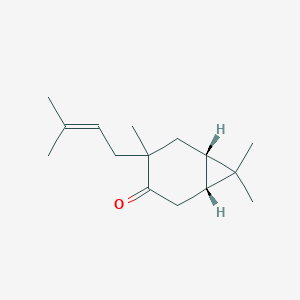
4,7,7-Trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Unique Ingredient Identifier (UNII) 1K800F5WU3 is known as 4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one . This compound is characterized by its bicyclic structure, which includes a heptanone ring with various methyl and butenyl substituents. It has a molecular formula of C15H24O and a molecular weight of 220.3505 .
Méthodes De Préparation
The synthesis of 4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one involves several steps:
Synthetic Routes:
Reaction Conditions: These reactions often require specific catalysts and solvents to ensure high yield and purity. Common conditions include the use of Lewis acids as catalysts and organic solvents like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems ensures consistency and scalability.
Analyse Des Réactions Chimiques
4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the butenyl group is replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include alcohols, ketones, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the fragrance industry due to its unique odor profile and stability.
Mécanisme D'action
The mechanism by which 4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It can influence metabolic pathways by acting as an inhibitor or activator of specific enzymes, thereby altering the biochemical processes within cells.
Comparaison Avec Des Composés Similaires
4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one can be compared with other similar compounds:
Similar Compounds: Compounds with similar structures include other bicyclic heptanones and their derivatives.
Uniqueness: The unique combination of methyl and butenyl substituents in this compound provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
74499-59-5 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
(1R,6S)-4,7,7-trimethyl-4-(3-methylbut-2-enyl)bicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C15H24O/c1-10(2)6-7-15(5)9-12-11(8-13(15)16)14(12,3)4/h6,11-12H,7-9H2,1-5H3/t11-,12+,15?/m1/s1 |
Clé InChI |
FWQHAOBZTWZRCE-ZVORSSOTSA-N |
SMILES isomérique |
CC(=CCC1(C[C@H]2[C@H](C2(C)C)CC1=O)C)C |
SMILES canonique |
CC(=CCC1(CC2C(C2(C)C)CC1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


